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Compound of Interest

Compound Name: Bay 2416964

Cat. No.: B2698469

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BAY 2416964, a novel, potent, and
selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR). It details the
molecule's mechanism of action, summarizes key preclinical and clinical data, and outlines the
experimental protocols used to evaluate its immunomodulatory and anti-tumor effects.

Introduction: Targeting a Key Immune Resistance
Pathway

The metabolism of the amino acid tryptophan into kynurenine (KYN) by enzymes like
indoleamine-2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO2) is a critical
pathway of tumor immune resistance.[1][2][3][4] The immunosuppressive effects of KYN and
other metabolites within the tumor microenvironment are largely mediated by the Aryl
Hydrocarbon Receptor (AhR), a ligand-activated transcription factor found in the cytoplasm of
immune and tumor cells.[1] Upon binding to ligands such as KYN, AhR translocates to the
nucleus, where it drives the expression of genes that suppress the function of various immune
cells, including T cells and antigen-presenting cells.

BAY 2416964 is an orally available AhR inhibitor designed to block this immunosuppressive
signaling at its convergence point. By antagonizing the activation of AhR, BAY 2416964 aims to
restore and enhance anti-tumor immunity, offering a promising therapeutic strategy to
overcome immune resistance in various cancers.
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Mechanism of Action

BAY 2416964 functions as a direct antagonist of the AhR. In the tumor microenvironment,
tryptophan metabolites (e.g., kynurenine) act as endogenous ligands for AhR. Ligand binding
triggers a conformational change in the AhR complex, leading to its translocation from the
cytoplasm into the nucleus. Inside the nucleus, AhR dimerizes with the AhR Nuclear
Translocator (ARNT) and binds to specific DNA sequences, driving the transcription of target
genes, such as CYP1A1, which leads to broad immunosuppression.

BAY 2416964 competitively binds to AhR, preventing its activation by endogenous ligands. This
inhibition blocks the nuclear translocation of AhR and the subsequent transcription of its target
genes. The result is a reversal of the immunosuppressive tumor microenvironment,
characterized by:

o Enhanced Proinflammatory Activity: It promotes a proinflammatory phenotype in monocytes
and dendritic cells.

» Restored T-Cell Function: It directly increases the activity and cytokine production (e.g., IFN-
y, IL-2) of CD4+ and CD8+ T cells, even in the presence of suppressive factors like TGF-[3.

 Increased Cytotoxicity: It enhances antigen-specific cytotoxic T-cell responses and their
ability to kill tumor cells.
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Caption: Signaling pathway of AhR inhibition by BAY 2416964.
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Quantitative Data Summary

The potency and activity of BAY 2416964 have been characterized through various preclinical

and clinical evaluations.

Parameter Value Assay System Reference
Cell-free AhR
ICso 341 nM )
antagonist assay
CYP1A1 expression in
ICso0 4.30 nM
human U937 cells
Table 1: In Vitro Potency of BAY 2416964.
Finding Model System Treatment Reference

Increased Cytokines

Co-culture of H1299
NSCLC cells, PBMCs,

and fibroblasts

0.37 - 3.3 yM BAY
2416964

Reversed

Suppression

KA-treated, LPS-
stimulated human 300 nM BAY 2416964

primary monocytes

Enhanced T-Cell
Activity

Stimulated human
naive CD4+ and CD8+

T cells

BAY 2416964 (dose-
dependent)

Table 2: Key Preclinical In Vitro Immunomodulatory Effects.
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Parameter Details Reference

Phase I, First-in-Human

Stud
Y (NCT04069026)

72 patients with advanced
Patient Population solid tumors (heavily

pretreated)

Colorectal, Breast, Pancreatic,
NSCLC, HNSCC

Most Common Tumors

Nausea (13.9%), Fatigue

Drug-Related AEs (=10%)
(11.1%) - Mostly Grade 1-2

Dose-Limiting Toxicities None observed

Stable Disease: 32.8% (22 of

Preliminary Efficac
Y Y 67 evaluable patients)

Partial Response (IRECIST): 1

patient (thymoma)

Well-tolerated with evidence of
Conclusion target engagement and

preliminary anti-tumor activity.

Table 3: Summary of Phase | Clinical Trial Results (as of Nov 4, 2022).

Experimental Protocols

Detailed methodologies are crucial for interpreting the significance of the presented data.
Below are protocols for key experiments cited in the evaluation of BAY 2416964.

AhR Activation Assay (CYP1A1l Expression)

This assay quantifies the ability of BAY 2416964 to inhibit ligand-induced AhR activation by
measuring the expression of a primary AhR target gene, CYP1Al.

e Cell Line: Human monocytic U937 cells.
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e Culture Conditions: Cells are maintained in tryptophan-free RPMI medium supplemented
with 1% FCS and 2mM L-glutamine.

e Protocol:

o

Seed cells in appropriate culture plates.
o Induce AhR activation by adding an AhR agonist, such as 150 uM kynurenic acid (KA).

o Concurrently treat cells with increasing concentrations of BAY 2416964 (e.g., 72 pM to 20
uM).

o Incubate for 20 hours.
o Harvest cells, extract RNA, and perform RT-gPCR to quantify CYP1A1 mRNA levels.
o Normalize CYP1ALl expression to a housekeeping gene.

o Calculate ICso values by plotting the dose-response curve of BAY 2416964 concentration
versus CYP1A1 expression.

T-Cell Mediated Tumor Spheroid Killing Assay

This protocol assesses how BAY 2416964 enhances the ability of antigen-specific T cells to
recognize and kill tumor cells in a 3D culture model.

o Components:
o Tumor Spheroids: e.g., Human H1299 NSCLC cells.
o Effector Cells: Tumor antigen-specific T cells (e.g., MART-1 T cells).
o Test Compound: BAY 2416964.
e Protocol:
o Generate tumor spheroids by seeding tumor cells in ultra-low attachment plates.

o Once spheroids are formed, co-culture them with the antigen-specific T cells.
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o Treat the co-cultures with vehicle control or varying concentrations of BAY 2416964.
o Incubate for a specified period (e.g., 48-72 hours).

o Assess tumor cell killing by measuring the size and viability of the spheroids using imaging
techniques or viability assays (e.g., CellTiter-Glo®).

o Supernatants can be collected to measure cytokine release (e.g., IFN-y) by ELISA or
multiplex assay to assess T-cell activation.
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Caption: Experimental workflow for T-cell mediated tumor spheroid killing assay.

In Vivo Syngeneic Mouse Model Study
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This protocol evaluates the in vivo anti-tumor efficacy and immunomodulatory effects of BAY
2416964.

e Model: C57BL/6 mice bearing syngeneic ovalbumin-expressing B16F10 melanoma tumors.
e Protocol:
o Implant B16F10-OVA tumor cells subcutaneously into the flank of the mice.

o Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle
control, BAY 2416964).

o Administer BAY 2416964 orally (p.o.) at a specified dose and schedule (e.g., 30 mg/kg,
once daily).

o Monitor tumor volume regularly using caliper measurements.
o At the end of the study, harvest tumors and spleens for analysis.

o Perform flow cytometry on dissociated tumors to characterize changes in tumor-infiltrating
immune cells (e.g., CD8+ T cells, NK cells).

o Analyze gene expression in the tumor microenvironment via RT-qPCR or RNAseq.

Conclusion

BAY 2416964 is a selective AhR inhibitor that effectively reverses a key metabolic pathway of
immune suppression in the tumor microenvironment. Preclinical data demonstrate its ability to
restore the function of multiple immune cell types, leading to enhanced anti-tumor activity both
in vitro and in vivo. Early clinical data from the Phase | trial show that BAY 2416964 is well-
tolerated and demonstrates signs of biological activity and preliminary efficacy in a heavily
pretreated patient population. These findings establish AhR inhibition as a viable therapeutic
strategy. The manageable safety profile supports its further development, particularly in
combination with other immunotherapies like PD-1 checkpoint inhibitors, which is currently
under investigation.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b2698469?utm_src=pdf-body
https://www.benchchem.com/product/b2698469?utm_src=pdf-body
https://www.benchchem.com/product/b2698469?utm_src=pdf-body
https://www.benchchem.com/product/b2698469?utm_src=pdf-body
https://www.benchchem.com/product/b2698469?utm_src=pdf-body
https://www.benchchem.com/product/b2698469?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2698469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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immunotherapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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